Taxinine B

Antiplatelet aggregation Thrombosis research Natural product pharmacology

Sourcing a non-cytotoxic taxane for P-gp modulation studies? Taxinine B (CAS 18457-44-8), isolated from Taxus cuspidata, is a validated MDR reversal agent with 1.8× greater antiplatelet potency than ASA (IC50: 35.5 vs 63.0 μM). - P-gp Inhibition: Reverses multidrug resistance without inherent cytotoxicity. - Antiplatelet Activity: Inhibits arachidonic acid-induced platelet aggregation (IC50: 35.5 μM). - SAR Studies: Compare potency with Taxinine (IC50: 14.4 μM) and Taxinine A (IC50: 64.5 μM). Supplied as ≥98% pure powder; global shipping with blue ice or ambient.

Molecular Formula C37H44O11
Molecular Weight 664.7 g/mol
CAS No. 18457-44-8
Cat. No. B1180319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxinine B
CAS18457-44-8
SynonymsTaxinine B
Molecular FormulaC37H44O11
Molecular Weight664.7 g/mol
Structural Identifiers
InChIInChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m0/s1
InChIKeySLJNSLIEGINNEE-UWUOQQJISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Taxinine B (CAS 18457-44-8): Sourcing and Technical Specifications for a Non-Paclitaxel Taxane Diterpenoid


Taxinine B (CAS 18457-44-8), with the molecular formula C₃₇H₄₄O₁₁ and a molecular weight of approximately 664.74 g/mol, is a taxane diterpenoid isolated primarily from the Japanese yew, Taxus cuspidata [1][2]. It is characterized by its ordinary taxane framework with multiple acetoxyl groups and a cinnamoyl moiety [2]. As a 'non-paclitaxel taxane', Taxinine B is distinguished by its lack of cytotoxic activity, a critical feature for its primary application as a biological tool in multidrug resistance (MDR) research rather than as a cytotoxic chemotherapeutic agent [3].

Why Taxinine B (CAS 18457-44-8) Cannot Be Interchanged with Paclitaxel or Other Cytotoxic Taxanes


The critical differentiation of Taxinine B lies in its functional divergence from the broader class of cytotoxic taxanes like paclitaxel and docetaxel. While most taxanes are valued for their microtubule-stabilizing and cytotoxic properties, Taxinine B is largely devoid of inherent cytotoxicity [1]. This property is not a failure but a deliberate feature for its specialized application: as a modulator of P-glycoprotein (P-gp) to reverse multidrug resistance (MDR) in cancer cells [2]. Furthermore, subtle structural variations among non-cytotoxic taxanes (e.g., Taxinine, Taxinine A, 2-Deacetoxytaxinine B) lead to quantifiable differences in specific biological activities, such as antiplatelet aggregation and P-gp inhibition [3][4]. Therefore, procurement based solely on 'taxane' or 'taxoid' classification is scientifically invalid; the selection must be driven by the specific, quantifiable activity profile required for the intended assay.

Quantitative Differentiation of Taxinine B: A Comparative Evidence Guide Against In-Class Analogs and Clinical Benchmarks


Superior Antiplatelet Activity of Taxinine B Relative to Clinical Standard Acetylsalicylic Acid (ASA)

In a head-to-head comparative study using optical aggregometry on arachidonic acid (AA)-induced platelet aggregation, Taxinine B demonstrated a 1.8-fold greater inhibitory potency than the clinical standard acetylsalicylic acid (ASA) [1].

Antiplatelet aggregation Thrombosis research Natural product pharmacology

Intermediate Potency and Functional Divergence of Taxinine B Among Taxanes in Antiplatelet Assays

Taxinine B exhibits intermediate antiplatelet potency among closely related taxanes. In the same study, Taxinine (IC₅₀ = 14.4 μM) was 2.5x more potent, while Taxinine A (IC₅₀ = 64.5 μM) was 1.8x less potent than Taxinine B (IC₅₀ = 35.5 μM) [1]. This underscores the importance of specific structural features for activity, as even minor modifications among in-class analogs lead to significant potency differences.

Antiplatelet aggregation Taxane structure-activity relationship Natural product pharmacology

Taxinine B as a Parent Scaffold for the Synthesis of Potent P-Glycoprotein Inhibitors with Sub-Micromolar Activity

Taxinine B's value extends beyond its intrinsic activity; it serves as a validated starting material for generating structurally simplified 'non-natural' taxanes with significantly enhanced P-gp inhibitory activity. While Taxinine B itself is a known P-gp inhibitor, derivatives synthesized from it, such as compound 6 (IC₅₀ = 7.2 μM), exhibit remarkable potency [1]. This is more potent than many natural taxanes and demonstrates the scaffold's utility in medicinal chemistry for developing targeted MDR reversal agents.

Multidrug resistance P-glycoprotein inhibition Synthetic taxane derivatives

Functional Divergence: Taxinine B is a Non-Cytotoxic MDR Modulator Unlike Paclitaxel and Baccatin III

Taxinine B belongs to a subset of taxanes that possess MDR reversal activity without inherent cytotoxicity, a critical divergence from cytotoxic taxanes like paclitaxel. Baccatin III, another taxane core, has cytotoxic activity but lacks MDR reversal activity [1]. In contrast, Taxinine-derived compounds (like 1,7-Deoxy-4-deacetylbaccatin III, synthesized from taxinine) exhibit significant MDR reversal activity by restoring drug sensitivity in MDR 2780AD ovarian cancer cells to the level of parental cells, while being non-cytotoxic themselves [1].

Multidrug resistance reversal Cytotoxicity Taxane SAR

Taxinine B as a Benchmark for Structural Elucidation of New Taxanes from Taxus Species

Taxinine B serves as a key reference standard in the isolation and structural identification of novel taxanes. In the characterization of new diterpenoids like dantaxusins A and B from Taxus yunnanensis, Taxinine B was used as a known compound for comparative spectroscopic analysis to confirm the structures of the new entities [1]. Similarly, it was a reference point in the structural elucidation of taxchinins and other taxoids [2].

Natural product isolation Structural elucidation Taxane chemotaxonomy

Validated Research and Industrial Applications for Taxinine B Based on Comparative Evidence


Development of Antiplatelet Lead Compounds and Mechanistic Studies

Taxinine B is an ideal candidate for cardiovascular pharmacology research. Its demonstrable, 1.8-fold greater potency than the clinical standard ASA in inhibiting arachidonic acid-induced platelet aggregation provides a clear, quantitative benchmark for further lead optimization and mechanistic studies into taxane-based antiplatelet agents [1].

Investigating Structure-Activity Relationships (SAR) in Non-Cytotoxic Taxanes

The compound's intermediate antiplatelet activity and non-cytotoxic profile make it a critical tool for SAR studies. By comparing its activity and structure directly with closely related analogs like Taxinine (2.5x more potent) and Taxinine A (1.8x less potent), researchers can pinpoint the structural determinants responsible for specific biological activities within the taxane family [1].

Serving as a Parent Scaffold for the Synthesis of High-Potency P-Glycoprotein (P-gp) Inhibitors

Taxinine B is a validated starting material for synthetic chemistry programs aimed at developing novel multidrug resistance (MDR) reversal agents. Its core scaffold has been successfully used to generate structurally simplified 'non-natural' taxanes that exhibit potent, low micromolar inhibition of P-gp (e.g., compound 6 with an IC₅₀ of 7.2 μM), representing a significant improvement over many natural taxanes [2].

Functioning as a Critical Reference Standard for Natural Product Isolation and Structural Elucidation

For pharmacognosy and natural product chemistry, Taxinine B serves as a well-characterized reference standard. Its established NMR and HRMS data are essential for the comparative identification and structural confirmation of newly isolated taxane diterpenoids from various Taxus species [3][4].

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